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N-Acetylmuramic acid-azide

Peptidoglycan biosynthesis Metabolic labeling Click chemistry

Studying bacterial cell wall dynamics requires probes that balance incorporation efficiency with compatible labeling chemistry. N-Acetylmuramic acid-azide (CAS 2245794-64-1) resolves this for fixed-cell super-resolution applications: • >87% metabolic incorporation into E. coli peptidoglycan for high-density labeling • Enables robust CuAAC conjugation with fluorophores for structured illumination microscopy (SIM) • HRMS-validated for PG fragment enrichment in both Gram-positive and Gram-negative bacteria Supplied at ≥97% purity with comprehensive CoA; ships at ambient temperature globally.

Molecular Formula C11H18N4O8
Molecular Weight 334.28 g/mol
Cat. No. B15136338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylmuramic acid-azide
Molecular FormulaC11H18N4O8
Molecular Weight334.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1
InChIKeyBDRSICZLRYBNHJ-HONWWXKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylmuramic acid-azide for Bacterial Peptidoglycan Labeling and Metabolic Engineering


N-Acetylmuramic acid-azide (CAS 2245794-64-1) is a click-chemistry compatible derivative of N-acetylmuramic acid (NAM), the essential amino sugar component of bacterial peptidoglycan (PG) [1]. This compound features an azide (-N₃) functional group at the 2-N-acetyl position, enabling its bioorthogonal incorporation into the PG backbone during biosynthesis [1]. With a molecular weight of 334.28 g/mol and formula C₁₁H₁₈N₄O₈, it is soluble in water (1.67 mg/mL with sonication and warming) [2]. N-Acetylmuramic acid-azide is primarily employed as a metabolic probe to visualize bacterial cell wall architecture and dynamics via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent dyes [1].

Functional Substitution of N-Acetylmuramic acid-azide: Critical Limitations of Alternative Click Handles


N-Acetylmuramic acid-azide cannot be generically replaced by other clickable NAM derivatives without significant experimental trade-offs. While the alkyne analog (NAM-alkyne) also incorporates into peptidoglycan [1], the subsequent detection strategy fundamentally differs. The azide group enables bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, despite being a robust and widely used method, is incompatible with live cells due to copper toxicity [2]. In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC), also facilitated by the azide handle, is copper-free but suffers from modest reaction kinetics, limiting its utility for tracking rapid temporal events like cell growth and division [2]. Alternatives such as tetrazine (Tz)-NAM probes offer faster, copper-free labeling in live cells but may exhibit lower incorporation efficiency [2]. Therefore, selecting the appropriate probe hinges on a precise alignment of the labeling chemistry's kinetic profile and biocompatibility with the specific experimental objective.

Quantitative Performance Metrics for N-Acetylmuramic acid-azide in Peptidoglycan Remodeling


High Cell Population Labeling Efficiency in Engineered E. coli

In an engineered E. coli ΔMurQ-KU strain, N-acetylmuramic acid-azide (Compound 2) achieves >87% labeling efficiency of the total cell population when coupled with a fluorophore via CuAAC. This efficiency is comparable to that of the alkyne analog (Compound 3) under identical conditions [1].

Peptidoglycan biosynthesis Metabolic labeling Click chemistry

Bioorthogonal Reaction Rate Comparison: CuAAC vs. SPAAC vs. iEDDA

The azide handle on N-acetylmuramic acid-azide enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). However, CuAAC, while efficient, is cytotoxic and unsuitable for live-cell applications [1]. SPAAC, a copper-free alternative, exhibits modest rate constants (k ~10⁻² to 1 M⁻¹s⁻¹), which can be a limiting factor for capturing fast biological processes [1]. In contrast, the tetrazine-trans-cyclooctene (Tz-TCO) ligation, used with minimalist Tz-NAM probes, offers significantly faster kinetics (k up to 10⁶ M⁻¹s⁻¹) [2].

Bioorthogonal chemistry Live-cell imaging Reaction kinetics

Positional Dependency: 2-Azido NAM vs. 3-Azido NAM Incorporation

Standard N-acetylmuramic acid-azide probes carry the azide modification at the 2-N-acetyl position. However, certain bacterial species possess enzymes capable of modifying this exact position during peptidoglycan biosynthesis, which can lead to reduced or inefficient incorporation of the probe [1]. To address this limitation, 3-azido NAM derivatives have been synthesized as alternative probes that may bypass this enzymatic editing [1].

Peptidoglycan remodeling Bacterial cell wall Enzyme promiscuity

Optimal Use Cases for N-Acetylmuramic acid-azide in Peptidoglycan Research


High-Resolution Imaging of Fixed Bacterial Cell Walls

N-Acetylmuramic acid-azide is ideally suited for super-resolution microscopy studies of peptidoglycan architecture in fixed bacterial cells. As demonstrated by Liang et al., efficient incorporation into E. coli PG (>87% labeling) followed by CuAAC with a fluorophore enables detailed structural analysis via structured illumination microscopy (SIM) [1]. This application leverages the probe's high incorporation efficiency and the robust, well-established CuAAC chemistry for post-fixation labeling.

Mass Spectrometry-Based Peptidoglycan Analysis

The azide-modified NAM probe can be incorporated into the PG network and subsequently used to enrich or identify specific PG fragments via click chemistry with affinity tags. This approach, validated by high-resolution mass spectrometry (HRMS), allows for the precise characterization of PG composition and turnover in both Gram-positive and Gram-negative bacteria [1]. This application is particularly valuable for studying cell wall recycling pathways and the impact of antibiotics on PG biosynthesis.

In Vitro Biochemical Assays of Peptidoglycan Biosynthetic Enzymes

N-Acetylmuramic acid-azide serves as a substrate for key PG biosynthetic enzymes, such as Mur ligases, in in vitro assays. Its incorporation into UDP-MurNAc intermediates has been demonstrated, providing a foundation for developing high-throughput screens for antibiotic discovery that target the cytoplasmic steps of peptidoglycan synthesis [1]. The azide handle allows for subsequent functionalization with reporters for detection.

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